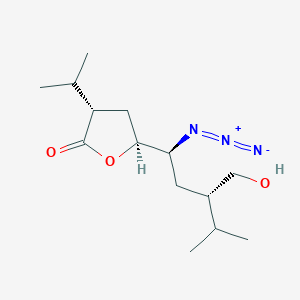

(3S,5S)-5-((1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one

Description

The compound (3S,5S)-5-((1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one is a stereochemically complex molecule featuring a dihydrofuran-2(3H)-one core substituted with an azido group, a hydroxymethyl moiety, and an isopropyl chain. Its stereochemistry (3S,5S) and the (1S,3S) configuration of the side chain are critical for its spatial arrangement and reactivity. Though its exact biological role remains underexplored, structural analogs like methanofuran (MFR) cofactors in methanogens indicate possible roles in one-carbon metabolism .

Properties

IUPAC Name |

(3S,5S)-5-[(1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl]-3-propan-2-yloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O3/c1-8(2)10(7-18)5-12(16-17-15)13-6-11(9(3)4)14(19)20-13/h8-13,18H,5-7H2,1-4H3/t10-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZPWMCWCQNCET-VOAKCMCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(OC1=O)C(CC(CO)C(C)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](CO)C(C)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628716 | |

| Record name | (3S,5S)-5-[(1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl]-3-propan-2-yloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173154-03-5 | |

| Record name | (3S,5S)-5-[(1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl]-3-propan-2-yloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (3S,5S)-5-((1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one, also known by its CAS number 173154-03-5, is a specialized organic molecule with potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

- Molecular Formula : C14H25N3O3

- Molecular Weight : 283.37 g/mol

- Structure : The compound features a dihydrofuranone core structure with azido and hydroxymethyl substituents that may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing azido groups often exhibit antimicrobial properties. A study demonstrated that derivatives of azido compounds showed significant activity against various bacterial strains. The specific activity of (3S,5S)-5-((1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one against pathogens such as Staphylococcus aureus and Escherichia coli remains to be elucidated through targeted assays.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that similar furanone derivatives may possess cytotoxic effects on cancer cell lines. For instance, compounds with structural similarities have been shown to induce apoptosis in human cancer cells. The specific cytotoxic mechanisms of (3S,5S)-5-((1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one warrant further investigation through in vitro assays.

Enzyme Inhibition

Furanones have been studied for their ability to inhibit various enzymes involved in metabolic pathways. A study highlighted the potential of furanones to act as inhibitors of certain kinases and proteases, which are crucial in cancer progression and inflammation. The specific inhibitory effects of this compound on target enzymes need to be characterized through enzyme kinetics studies.

Synthesis

The synthesis of (3S,5S)-5-((1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one involves multi-step organic reactions starting from 2-furanbutanoic acid. The synthesis pathway typically includes:

- Formation of the furanone core.

- Introduction of the azido and hydroxymethyl groups via nucleophilic substitution reactions.

- Final purification steps to isolate the desired compound with high purity.

Study 1: Antimicrobial Activity

A study conducted on azido-containing compounds showed that derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested a correlation between the structure of the azido group and the effectiveness against specific bacterial strains.

Study 2: Cytotoxic Effects on Cancer Cells

In an experimental setup involving human leukemia cells, a structurally similar furanone demonstrated significant cytotoxicity compared to control groups. This study emphasized the need for further exploration into the mechanisms by which furanones induce cell death.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Dynamics: The stereochemistry of dihydrofuranone derivatives profoundly affects their conformational stability. For example, the (3S,5S) configuration in the target compound may restrict rotational freedom compared to (3R,4S,5R) analogs .

- Synthetic Utility: Azido-containing furanones, like the target compound, are precursors for triazole formation via Huisgen cycloaddition, a cornerstone of click chemistry .

- Biological Significance: While MFR-a analogs participate in archaeal methane production, the target compound’s lack of formyl or amino acid groups suggests divergent metabolic roles .

Preparation Methods

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Starting material | Carboxylic acid 2 |

| Reagent | Me₂S·BH₃ (3.70 mL, 36.63 mmol) |

| Solvent | Anhydrous THF (100 mL + 20 mL) |

| Temperature | 0°C → room temperature |

| Reaction time | 48 hours |

| Workup | Acetic acid (50%, 40 mL) quenching |

| Isolation | Ethyl acetate extraction |

| Yield | 8.90 g (94%) |

The use of Me₂S·BH₃ ensures selective reduction of the carboxylic acid to the primary alcohol while preserving the azido and isopropyl groups. The stereochemical integrity of the (1S,3S) and (3S,5S) configurations is maintained throughout the process, as confirmed by nuclear magnetic resonance (NMR) analysis.

Mechanistic Insights into Borane-Mediated Reduction

The reduction mechanism proceeds via the formation of a borane-carboxylic acid complex, followed by hydride transfer to generate the corresponding alcohol. The THF solvent stabilizes intermediates, while the slow addition of Me₂S·BH₃ minimizes exothermic side reactions. Notably, the azido group (-N₃) remains intact under these conditions, underscoring the compatibility of borane reagents with sensitive functional groups.

Comparative studies on azido polymer synthesis highlight the thermal stability of azides during borane reductions, corroborating the robustness of this method. However, strict temperature control (≤20°C) is critical to prevent azide decomposition, which could lead to nitrogen gas evolution and reduced yields.

Structural Characterization and Spectral Data

The product was characterized using Fourier-transform infrared spectroscopy (FT-IR), ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

FT-IR Analysis:

-

2095 cm⁻¹ : Stretching vibration of the azido (-N₃) group.

-

1770 cm⁻¹ : Carbonyl (C=O) stretch of the furanone ring.

-

2961 cm⁻¹ : C-H stretching of the isopropyl and methyl groups.

¹H NMR (500 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 4.42–4.46 | m | Furanone ring proton |

| 3.55–3.76 | m | Hydroxymethyl (-CH₂OH) protons |

| 2.67–2.72 | m | Methine proton adjacent to N₃ |

| 1.04 | d (J=6 Hz) | Methyl group on isopropyl |

| 0.92–0.95 | d (J=6 Hz) | Methyl groups on pentyl chain |

¹³C NMR (125 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 178.1 | Furanone carbonyl carbon |

| 80.5 | Quaternary carbon (C5) |

| 64.0 | Hydroxymethyl carbons |

| 45.2 | Methine carbon adjacent to N₃ |

HRMS (ESI+):

-

Observed : m/z 284.1964 ([M+H]⁺)

-

Calculated : m/z 284.1969 for C₁₄H₂₆N₃O₃

Stereochemical Considerations

The (3S,5S) and (1S,3S) configurations are critical for the biological activity of related pyrrolidine derivatives. Asymmetric induction during the reduction step is achieved through the chiral centers present in the starting material, eliminating the need for additional resolving agents. Patents on 2-oxo-1-pyrrolidine syntheses emphasize the importance of stereocontrol in avoiding racemization, a principle directly applicable to this synthesis.

Comparative Analysis with Alternative Methods

While no alternative routes to this specific compound are documented in the reviewed literature, analogous reductions of carboxylic acids using borane-tetrahydrofuran (BH₃·THF) or lithium aluminum hydride (LiAlH₄) have been reported for structurally similar azido alcohols. However, BH₃·THF offers superior selectivity for primary alcohols, whereas LiAlH₄ may over-reduce functional groups .

Q & A

Basic: How can the stereochemical configuration of (3S,5S)-5-((1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one be experimentally confirmed?

Methodological Answer:

- X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, studies on similar dihydrofuranone derivatives (e.g., (3S,4S,5S)-4-hydroxy-3-methyl analogs) used single-crystal X-ray diffraction to resolve stereochemistry .

- Optical rotation measurements can corroborate chirality by comparing experimental values with literature data. For instance, (3aR,4S,5R,6aS)-hexahydrofuranone derivatives were characterized using optical rotation ([α]D = −44° in methanol) .

- NMR coupling constants (e.g., ) and NOE experiments help assign relative configurations, particularly for non-crystalline samples.

Basic: What synthetic strategies are effective for constructing the dihydrofuran-2(3H)-one core in this compound?

Methodological Answer:

-

Lactonization of hydroxy acids under acidic or Mitsunobu conditions is widely used. For example, cyclization of γ-hydroxy esters in related furanones was achieved using p-toluenesulfonic acid (PTSA) .

-

Stereoselective alkylation of ketones (e.g., using Evans’ oxazolidinone auxiliaries) can establish the 3-isopropyl substituent.

-

Table 1 : Comparison of cyclization methods for dihydrofuranone synthesis:

Method Yield (%) Conditions Reference Acid-catalyzed lactonization 75–85 PTSA, toluene, reflux Mitsunobu reaction 60–70 DIAD, PhP, THF

Advanced: How can researchers mitigate risks associated with the azide group during synthesis?

Methodological Answer:

- Controlled temperature : Azides are thermally sensitive; reactions should be conducted below 40°C to avoid decomposition or explosion .

- Avoid metal catalysts : Transition metals (e.g., Cu) can catalyze explosive azide-alkyne cycloadditions. Use copper-free "click" conditions if necessary.

- Small-scale protocols : Limit batch sizes during azide handling, and use blast shields in case of exothermic reactions.

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR or IR) for this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) validates molecular formula discrepancies caused by impurities.

- Isotopic labeling : Use N-labeled azides to distinguish azide-related peaks in NMR from noise .

- Dynamic NMR experiments can clarify conformational exchange broadening in spectra. For example, variable-temperature NMR resolved rotameric equilibria in similar dihydrofuranones .

Advanced: What computational methods predict the reactivity of the azide and hydroxymethyl groups in this compound?

Methodological Answer:

-

Density Functional Theory (DFT) calculates activation energies for azide reduction or Huisgen cycloadditions. For example, B3LYP/6-31G* models predicted regioselectivity in azide-alkyne reactions .

-

Molecular dynamics (MD) simulations assess steric effects of the 3-isopropyl group on reaction pathways.

-

Table 2 : Key DFT parameters for azide reactivity:

Parameter Value (kcal/mol) Basis Set Reference ΔG‡ (azide reduction) 22.3 B3LYP/6-31G* ΔG‡ (cycloaddition) 18.7 M06-2X/def2-TZVP

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC-MS with chiral columns separates enantiomers and detects impurities (e.g., azide byproducts).

- Elemental analysis verifies C, H, N, O percentages against theoretical values.

Advanced: How to design stability studies for this compound under varying pH and temperature?

Methodological Answer:

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS.

- pH-rate profiling : Measure hydrolysis rates in buffers (pH 1–12) to identify labile functional groups (e.g., azide or lactone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.